molecular formula C17H15NO3S B12192049 8-Quinolyl 3,4-dimethylbenzenesulfonate

8-Quinolyl 3,4-dimethylbenzenesulfonate

Cat. No.: B12192049
M. Wt: 313.4 g/mol
InChI Key: ARDMLBKFHBPRDO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinolyl 3,4-dimethylbenzenesulfonate typically involves the reaction of 8-hydroxyquinoline with 3,4-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include:

    Solvent: Anhydrous dichloromethane or chloroform

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

8-Quinolyl 3,4-dimethylbenzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be replaced by other nucleophiles.

    Oxidation and Reduction: The quinoline moiety can participate in redox reactions.

    Complexation: The compound can form complexes with metal ions due to the presence of the quinoline nitrogen.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Complexation: Metal salts like copper(II) sulfate or nickel(II) chloride.

Major Products

    Substitution: Products with different nucleophiles replacing the sulfonate group.

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Complexation: Metal-quinoline complexes.

Mechanism of Action

The mechanism of action of 8-Quinolyl 3,4-dimethylbenzenesulfonate involves its ability to chelate metal ions through the nitrogen atom of the quinoline ring. This chelation can disrupt metal-dependent biological processes, leading to antimicrobial or anticancer effects . The compound can also interact with DNA, proteins, and enzymes, affecting their function and leading to various biological outcomes .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H15NO3S

Molecular Weight

313.4 g/mol

IUPAC Name

quinolin-8-yl 3,4-dimethylbenzenesulfonate

InChI

InChI=1S/C17H15NO3S/c1-12-8-9-15(11-13(12)2)22(19,20)21-16-7-3-5-14-6-4-10-18-17(14)16/h3-11H,1-2H3

InChI Key

ARDMLBKFHBPRDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3)C

Origin of Product

United States

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